molecular formula C12H8F3NO3 B1301947 Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 79660-46-1

Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B1301947
Key on ui cas rn: 79660-46-1
M. Wt: 271.19 g/mol
InChI Key: ONQDAESGZUODFI-UHFFFAOYSA-N
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Patent
US04398029

Procedure details

A mixture of 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester (0.3 g), anhydrous potassium carbonate (0.8 g), methyl iodide (1.6 g), and N,N-dimethyl-formamide (DMF) (10 ml) was heated with stirring at 90°-100° C. for 10 hours. The mixture was evaporated to dryness. The residue was treated with water, extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous sodium sulfate, and evaporated. The residue was added to a mixture of 18% hydrochloric acid (5 ml) and ethanol (2.5 ml) and the mixture was refluxed for 2.5 hours. After water (5 ml) and ethanol (5 ml) added and cooled, the resulting precipitate was filtered off and recrystallized from a mixture of DMF and ethanol to give 6,7,8-trifluoro-1,4-dihydro-1-methyl-4-oxoquinoline-3-carboxylic acid (0.22 g), mp 255°-258° C.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[C:10]([F:19])[C:11]([F:18])=[C:12]([F:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])C.[C:20](=O)([O-])[O-].[K+].[K+].CI>CN(C)C=O>[F:17][C:12]1[CH:13]=[C:14]2[C:9](=[C:10]([F:19])[C:11]=1[F:18])[N:8]([CH3:20])[CH:7]=[C:6]([C:4]([OH:3])=[O:5])[C:15]2=[O:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C)OC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)F
Name
Quantity
0.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.6 g
Type
reactant
Smiles
CI
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 90°-100° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was added to a mixture of 18% hydrochloric acid (5 ml) and ethanol (2.5 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
After water (5 ml) and ethanol (5 ml) added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of DMF and ethanol

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=C(C1F)F)C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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